molecular formula C5H3Cl2FN2S B3149290 4,6-Dichloro-5-fluoro-2-(methylthio)pyrimidine CAS No. 6693-07-8

4,6-Dichloro-5-fluoro-2-(methylthio)pyrimidine

Cat. No. B3149290
CAS RN: 6693-07-8
M. Wt: 213.06 g/mol
InChI Key: WFTWCTATXRCZAU-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-fluoro-2-(methylthio)pyrimidine is a compound useful in organic synthesis . It has a molecular weight of 213.06 .


Synthesis Analysis

This compound is used in the synthesis of more complex pharmaceutical and biologically active compounds . It reacts with (η 5 -C 5 H 5)Fe (CO) 2 to form monometallic and bimetallic complexes .


Molecular Structure Analysis

The molecular structure of 4,6-Dichloro-5-fluoro-2-(methylthio)pyrimidine is represented by the linear formula C5H3Cl2FN2S . The InChI code for this compound is 1S/C5H3Cl2FN2S/c1-11-5-9-3(6)2(8)4(7)10-5/h1H3 .


Chemical Reactions Analysis

4,6-Dichloro-5-fluoro-2-(methylthio)pyrimidine reacts with (η 5 -C 5 H 5)Fe (CO) 2 to form monometallic and bimetallic complexes .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored at 4°C, sealed, and away from moisture and light .

Scientific Research Applications

Nonlinear Optical Material Research

4,6-Dichloro-5-fluoro-2-(methylthio)pyrimidine (DCMSP) has been synthesized and studied for its potential as a third-order nonlinear optical material. Detailed spectroscopic signature studies, including SCXRD, FT-Raman, FT-IR, and NMR, were conducted to authenticate its molecular and electronic structure. Quantum chemical calculations revealed the linear and nonlinear optical properties, indicating its suitability for nonlinear optical devices such as optical limiting and optical switching (Murthy et al., 2019).

Synthesis of Cyanopyrimidines

Research on the synthesis of 2-cyanopyrimidines involved converting 4,6-dichloro-2-(methylthio)pyrimidine to various derivatives. These processes, involving chlorination and other chemical transformations, led to the creation of new compounds characterized by their unique properties (Kalogirou & Koutentis, 2019).

Antitumor Activity

4,6-Dichloro-5-fluoro-2-(methylthio)pyrimidine derivatives have been synthesized and evaluated for antitumor activity. These compounds underwent chemical reactions to produce analogs with potential medicinal applications in cancer treatment (Rosowsky et al., 1981).

Corrosion Inhibition

Research has shown that derivatives of 4,6-dichloro-5-fluoro-2-(methylthio)pyrimidine can be effective corrosion inhibitors. Studies involving electrochemical techniques and density functional theory (DFT) calculations indicate their potential in protecting metals like mild steel in corrosive environments, such as hydrochloric acid solutions (Kumar et al., 2020).

Safety and Hazards

4,6-Dichloro-5-fluoro-2-(methylthio)pyrimidine is considered hazardous. It may form combustible dust concentrations in air and causes severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4,6-dichloro-5-fluoro-2-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2FN2S/c1-11-5-9-3(6)2(8)4(7)10-5/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFTWCTATXRCZAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC(=C(C(=N1)Cl)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Cl2FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6693-07-8
Record name 4,6-dichloro-5-fluoro-2-(methylsulfanyl)pyrimidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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